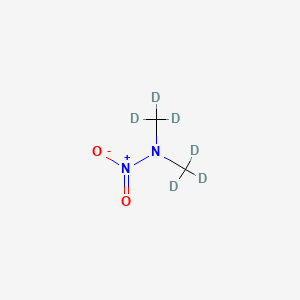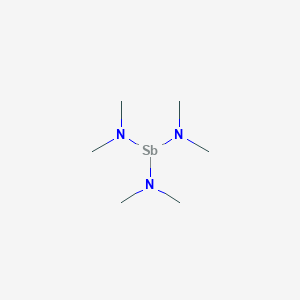
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
概要
説明
“3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is an organic compound with the molecular formula C13H8F2O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .
Molecular Structure Analysis
The molecular structure of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” consists of two phenyl rings connected by a single bond, with two fluorine atoms attached to the 3 and 4 positions of one of the phenyl rings, and a carboxaldehyde group (-CHO) attached to the 4 position of the other phenyl ring .Physical And Chemical Properties Analysis
The molecular weight of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is 218.2 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found .科学的研究の応用
Synthesis of Difluorinated Pyridinecarboxaldehyde
The synthesis of novel 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide (NSFi) showcases the chemical reactivity and potential applications of difluorinated compounds. The process involves difluorination through the reaction of dihalo-dioxolane pyridine with n-butyllithium followed by N-fluorobenzenesulfonimide at low temperatures. This synthesis underlines the importance of maintaining low temperatures during transmetallation for selective difluoro-substitution (Ko et al., 2006).
O- and N-Functionalization of Difluoro Benzodioxoles
The transformation of 2,2-difluoro-1,3-benzodioxole into a range of derivatives was achieved via a lithiated intermediate. This extensive conversion process highlights the diverse chemical reactivity and potential applications of difluoro compounds in creating a wide array of new derivatives, offering insights into the chemical versatility of such compounds (Schlosser et al., 2003).
Molecular Structure and Vibrational Properties
Investigating the molecular structure and vibrational properties of biphenyl carboxaldehydes provides insights into the fundamental characteristics of these compounds. Techniques like Fourier Transform infrared and Raman spectra, NMR, and density functional theory (DFT) calculations are pivotal in determining torsional potentials, hindered rotation, and molecular structure, which are crucial for understanding the potential applications of these compounds in various scientific fields (Srishailam et al., 2019).
作用機序
特性
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFIMYBSUWVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


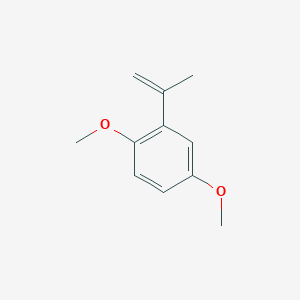
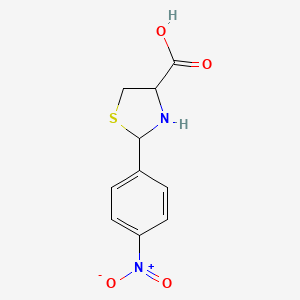
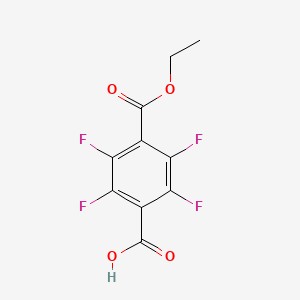

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
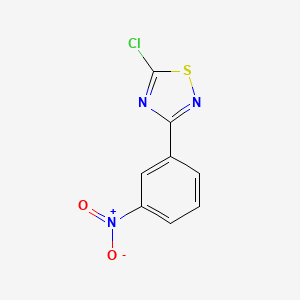
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)
